2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-b]pyran core and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile stands out due to its unique pyrano[3,2-b]pyran core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-24-13-6-15(26-3)14(25-2)5-10(13)16-11(7-20)19(21)28-17-12(23)4-9(8-22)27-18(16)17/h4-6,16,22H,8,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWRULUCKSCPRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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